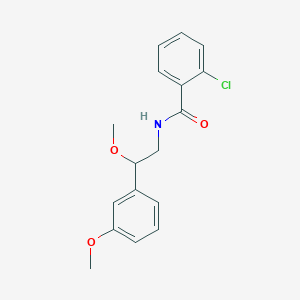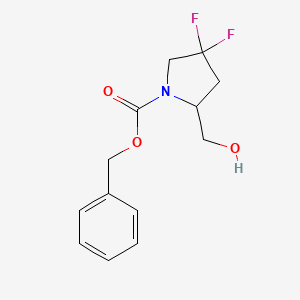
2-chloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pharmacokinetics and Bioanalytical Methods
A significant application area for derivatives similar to 2-chloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide involves pharmacokinetic evaluation and the development of bioanalytical methods. For instance, a study by Zalavadia aimed to develop and validate a new bioanalytical method using micro-extraction and LC-MS/MS for quantifying a closely related compound in mouse plasma and whole blood. This research highlights the importance of accurate measurement techniques in understanding the pharmacokinetics of such compounds (Zalavadia, 2016).
Neuroleptic Activity
Research on benzamides, including structures akin to this compound, has demonstrated potential neuroleptic activity. Iwanami et al. synthesized and evaluated a series of benzamides for their inhibitory effects on apomorphine-induced behavior in rats, finding a correlation between structure and neuroleptic activity. This suggests the potential therapeutic application of such compounds in treating psychosis (Iwanami et al., 1981).
Receptor Binding Properties
Another area of application is the investigation of receptor binding properties. For example, the substituted benzamide compound eticlopride was found to selectively block dopamine-D2 binding sites in the rat brain, making it a useful tool for studying dopamine-D2 binding sites due to its high affinity and good selectivity (Hall, Köhler, & Gawell, 1985).
Antioxidant Activity
The study of antioxidant properties is another application of derivatives similar to this compound. Glibenclamide, a related compound, has been shown to enhance the erbium (Er) intrinsic fluorescence intensity, suggesting its potential use in probing biochemical reactions and studying interactions between molecules (Faridbod et al., 2009).
Safety and Hazards
The safety and hazards associated with “2-chloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide” are not directly available from the search results . It is known that glyburide, a compound for which it serves as an intermediate, requires very high doses in vivo, associated with hypoglycemia . One of its degradation products, 2-chlorobenzamide, is suspected of being a carcinogen .
作用機序
Target of Action
The primary target of 2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the production of pro-inflammatory cytokines.
Mode of Action
2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide acts as an inhibitor of the NLRP3 inflammasome . By inhibiting the NLRP3 inflammasome, it can prevent the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical Pathways
The compound’s action on the NLRP3 inflammasome affects the inflammatory response pathway . By inhibiting the NLRP3 inflammasome, it prevents the activation of caspase-1, which is responsible for the cleavage and activation of pro-inflammatory cytokines like IL-1β and IL-18. This results in a decrease in the production of these cytokines, thereby reducing inflammation.
Pharmacokinetics
It is known that the compound requireshigh doses in vivo to exhibit its NLRP3 inhibitory activity . This suggests that the compound may have low bioavailability, possibly due to poor absorption, rapid metabolism, or rapid excretion.
Result of Action
The inhibition of the NLRP3 inflammasome by 2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide results in a reduction in inflammation . This can be beneficial in conditions where excessive inflammation is harmful, such as in acute myocardial infarction, where the formation of the NLRP3 inflammasome in the heart amplifies the inflammatory response and mediates further damage .
特性
IUPAC Name |
2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-13-7-5-6-12(10-13)16(22-2)11-19-17(20)14-8-3-4-9-15(14)18/h3-10,16H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKHFNQNKRVQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2946812.png)

![2-[(4-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2946817.png)


![6-(Benzo[b]thiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2946820.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2946824.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/no-structure.png)
![1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-3-(propan-2-yl)urea](/img/structure/B2946828.png)
![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2946829.png)

![2-(4-chlorobenzyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2946834.png)
